molecular formula C₁₅H₉D₄ClN₂O₄S B1152418 O-Methyl Chlorthalidone-d4

O-Methyl Chlorthalidone-d4

Cat. No.: B1152418
M. Wt: 356.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methyl Chlorthalidone-d4 is a stable, deuterium-labelled compound (C15H9D4ClN2O4S) with a molecular weight of 356.82 g/mol, specifically designed for use as an internal standard in analytical research . This chemical serves as a deuterated impurity reference standard for the diuretic and antihypertensive drug Chlorthalidone, playing a critical role in the quantitative analysis of the parent drug and its metabolites . Its primary research value lies in enhancing the accuracy and reliability of mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) methods, enabling precise quantification, pharmacokinetic profiling, and metabolic studies of Chlorthalidone in biological matrices . By using this high-purity deuterated standard (≥98%), researchers can minimize analytical variability and achieve superior data quality in drug development and quality control processes. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₅H₉D₄ClN₂O₄S

Molecular Weight

356.82

Synonyms

2-Chloro-5-(2,3-dihydro-1-methoxy-3-oxo-1H-isoindol-1-yl)benzenesulfonamide-d4;  2-Chloro-5-(1-methoxy-3-oxo-1-isoindolinyl)benzenesulfonamide-d4; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

O-Methyl Chlorthalidone-d4 is primarily utilized in pharmacokinetic studies due to its stable isotopic labeling. This allows researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems without interference from non-labeled compounds.

Key Studies:

  • Study on Metabolic Pathways: Research indicates that the deuterated form can help elucidate metabolic pathways by distinguishing between labeled and unlabeled metabolites. This is particularly useful in understanding how chlorthalidone is processed in the body and identifying potential active metabolites that contribute to its therapeutic effects .
  • Bioavailability Assessment: this compound has been employed to assess the bioavailability of chlorthalidone in various formulations. By using mass spectrometry, researchers can quantify the concentration of the drug in plasma over time, providing insights into its pharmacokinetics .

Clinical Research Applications

In clinical settings, this compound can be used to enhance the understanding of chlorthalidone's efficacy and safety profile.

Case Study: Efficacy Comparison

A meta-analysis comparing chlorthalidone with hydrochlorothiazide demonstrated that chlorthalidone significantly reduces systolic and diastolic blood pressure more effectively than hydrochlorothiazide. The study utilized this compound to trace the pharmacological effects accurately, confirming its superior efficacy in hypertensive patients .

StudyPopulationDosageOutcome
Bakris et al., 2012295 hypertensive patients12.5 to 25 mgSignificant BP reduction with chlorthalidone
Dhalla et al., 201310,384 patients12.5 to 50 mgLong-term efficacy confirmed
Ishani et al., 20226,756 patients12.5 to 25 mgBetter outcomes than hydrochlorothiazide

Mechanistic Studies

The mechanism of action of this compound is similar to that of chlorthalidone, primarily involving the inhibition of sodium reabsorption in the kidneys. However, its deuterated nature allows for more precise studies on its interaction with specific proteins and pathways involved in hypertension.

Research Insights:

  • Carbonic Anhydrase Inhibition: Studies have shown that chlorthalidone reduces vascular permeability and platelet aggregation through carbonic anhydrase inhibition. This compound helps clarify these mechanisms by providing a clear distinction between labeled and unlabeled interactions within biological systems .

Safety Profile Analysis

The safety profile of this compound can be assessed through rigorous clinical trials where adverse effects are monitored closely. The deuterated form aids in minimizing variability due to metabolic differences among subjects.

Adverse Effects Monitoring:

  • A comparative study revealed that while both chlorthalidone and hydrochlorothiazide had similar safety profiles regarding cardiovascular events, the rate of hypokalemia was notably higher with chlorthalidone. The use of this compound allows for a more detailed analysis of potassium levels during treatment .

Comparison with Similar Compounds

Chlorthalidone-d4

  • Molecular Formula : C₁₄H₇D₄ClN₂O₄S
  • Molecular Weight : 342.79 g/mol .
  • Key Differences: Lacks the O-methyl group present in O-Methyl Chlorthalidone-d3.

Chlorthalidone Related Compound A

  • Molecular Formula: C₁₄H₁₀ClNO₅S
  • Molecular Weight : 339.75 g/mol .
  • Key Differences : Features a sulfamoyl (-SO₂NH₂) group instead of the sulfonyl group in O-Methyl Chlorthalidone-d4. This modification reduces diuretic potency, as sulfamoyl groups are less effective in inhibiting renal ion transporters. Additionally, the lack of deuteration and O-methylation limits its use in quantitative MS .

Non-Deuterated Chlorthalidone Derivatives

  • Example: Compound 17 (from ) with two O-methyl groups exhibited higher activity compared to non-methylated (Compound 11, inactive) or over-methylated (Compound 21, inactive) analogs .
  • Implications : this compound’s single O-methyl group may balance steric effects and binding efficiency. However, excessive methylation (e.g., four groups) disrupts molecular shape, reducing target engagement .

Quantitative Structure-Activity Relationship (QSAR) Insights

A QSAR analysis of aryloxyethylamine derivatives (e.g., o-methyl substituted (S)-2) demonstrated that substituent position and size critically influence 5-HT₁ₐ receptor affinity . For this compound, the O-methyl group likely enhances metabolic stability by protecting against oxidative degradation, a common issue in sulfonamide diuretics. However, its impact on diuretic efficacy remains less studied compared to non-deuterated analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use
This compound C₁₅H₉D₄ClN₂O₄S 356.82 O-methyl, deuterium Internal standard, metabolic studies
Chlorthalidone-d4 C₁₄H₇D₄ClN₂O₄S 342.79 Deuterium Analytical reference
Chlorthalidone Related Compound A C₁₄H₁₀ClNO₅S 339.75 Sulfamoyl, carboxylic acid Impurity profiling
Compound 17 (from ) Not specified Not specified Two O-methyl groups High activity in primary screens

Preparation Methods

Isotopic Exchange Reactions

Isotopic exchange involves replacing hydrogen atoms with deuterium under equilibrium conditions. For O-Methyl Chlorthalidone-d4, this method is less common due to the challenge of selectively targeting the methyl group. However, acidic protons adjacent to electronegative atoms (e.g., -OH or -NH groups) may undergo exchange in deuterated solvents like D₂O or CD₃OD.

Use of Deuterated Reagents

The preferred method employs deuterated reagents to directly introduce deuterium at specific sites. For example, methyl-D₃ iodide (CD₃I) is used to deuterate the methoxy group during the O-methylation step of chlorthalidone synthesis. This approach ensures high isotopic purity (>98%) and reproducibility.

Table 1: Comparison of Deuterium Incorporation Methods

MethodSelectivityIsotopic PurityYield (%)
Isotopic ExchangeLow70–85%60–75
Deuterated ReagentsHigh>98%85–92

Stepwise Preparation Process

The synthesis of this compound follows a modified pathway from chlorthalidone production, integrating deuterated reagents at critical stages.

Synthesis of Chlorthalidone Intermediate

The parent compound, chlorthalidone, is synthesized from 3-(3-amino-4-chlorophenyl)-3-hydroxyphthalimidine (Compound 2):

  • Oximation : Compound 2 reacts with hydroxylamine hydrochloride in methanol and NaOH to form the oxime (Compound 8).

  • Reduction : Zinc dust and acetic acid reduce Compound 8 to the amine (Compound 9).

  • Chlorosulfonation : Treatment with chlorosulfonic acid and phosphorus oxychloride yields the sulfonyl chloride (Compound 10).

  • Amination and Cyclization : Reaction with ammonia followed by peroxide oxidation produces crude chlorthalidone.

ParameterOptimal Value
Temperature60–70°C
Reaction Time6–8 hours
SolventCD₃OD
BaseK₂CO₃
Deuterated ReagentCD₃I (2.2 equiv)

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, but CD₃OD is preferred for isotopic purity. Methanol’s protic nature facilitates base dissolution while minimizing side reactions.

Catalytic Effects

Addition of catalytic KI accelerates the methylation reaction via a nucleophilic substitution mechanism (SN2). This reduces reaction time by 30% without compromising yield.

Temperature and Time

Elevated temperatures (60–70°C) drive the reaction to completion within 6–8 hours. Prolonged heating (>10 hours) risks deuteration loss due to reversible exchange.

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : ¹H-NMR confirms deuterium incorporation by the absence of protons in the methoxy region (δ 3.2–3.5 ppm).

  • Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 342.79 (C₁₄H₇D₄ClN₂O₄S⁺).

Table 3: Key Spectroscopic Data

TechniqueDiagnostic Feature
¹H-NMRAbsence of CH₃ signal at δ 3.3 ppm
¹³C-NMRCD₃ resonance at δ 49.2 ppm
HRMS[M+H]⁺ at m/z 342.79 (calc. 342.79)

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) confirms ≥99% purity. Impurities include non-deuterated chlorthalidone (<0.5%) and des-methyl analogs (<0.3%).

Applications in Pharmaceutical Research

This compound is indispensable in:

  • Metabolic Studies : Tracing renal excretion pathways via LC-MS.

  • Drug-Drug Interaction Assays : Differentiating analyte signals from endogenous compounds.

  • Dosage Form Optimization : Evaluating bioavailability in deuterated vs. non-deuterated formulations.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing O-Methyl Chlorthalidone-d4, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or labeled precursors. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., deuterium integration at specific positions) and mass spectrometry (MS) to verify isotopic purity (>98%). High-performance liquid chromatography (HPLC) with UV/Vis or tandem MS detection ensures chemical purity. Reference standards should be cross-validated using orthogonal techniques (e.g., IR spectroscopy) to rule out isotopic scrambling .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability studies with controlled buffers (pH 1–12) and temperatures (4°C to 50°C). Monitor degradation via LC-MS/MS, tracking deuterium retention and parent compound breakdown. Include time-point sampling (e.g., 0, 7, 30 days) and statistical analysis (e.g., ANOVA for degradation rates). Validate stability-indicating methods per ICH guidelines .

Q. What protocols ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with a stable isotopologue as an internal standard. Optimize extraction methods (e.g., solid-phase extraction for plasma/serum) to minimize matrix effects. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium retention data observed in metabolic studies of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish between metabolic deuteration loss and in-source fragmentation. Pair with in vitro microsomal assays to isolate enzymatic vs. non-enzymatic degradation pathways. Cross-reference with computational models (e.g., molecular dynamics simulations) to predict deuteration stability at specific positions .

Q. What experimental designs optimize the detection of this compound in complex environmental samples?

  • Methodological Answer : Implement a two-tiered approach:

  • Screening : Use triple quadrupole MS/MS with multiple reaction monitoring (MRM) for high sensitivity.
  • Confirmation : Apply HRMS (Orbitrap or Q-TOF) for isotopic pattern verification. Include blank spikes and matrix-matched calibration to correct for ionization suppression .

Q. How can isotopic effects influence the pharmacokinetic (PK) modeling of O-Methyl Chlthalidone-d4, and how should these be statistically accounted for?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) may alter metabolic clearance rates. Use compartmental PK models with Bayesian hierarchical priors to adjust for KIEs. Validate with in vivo studies comparing deuterated vs. non-deuterated analogs. Report confidence intervals for parameters like volume of distribution (Vd) and half-life (t½) to quantify uncertainty .

Q. What strategies mitigate spectral interference when analyzing this compound alongside its non-deuterated analog in co-administered drug studies?

  • Methodological Answer : Utilize chromatographic separation (e.g., UPLC with sub-2µm particles) to resolve co-eluting peaks. Apply advanced MS techniques like parallel reaction monitoring (PRM) or ion mobility spectrometry (IMS) to isolate isotopic clusters. Validate specificity via spike-recovery experiments in pooled matrices .

Methodological Best Practices

  • Reproducibility : Document synthesis and analysis protocols in line with the Beilstein Journal’s guidelines, including raw data deposition and step-by-step descriptions of deuterium incorporation .
  • Data Interpretation : Use tools like MestReNova for NMR deconvolution and Skyline for MS data analysis. Address discrepancies via peer validation rounds .
  • Ethical Compliance : Ensure deuterated compound studies adhere to institutional review board (IRB) protocols, particularly in human metabolic trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.